molecular formula C13H12ClN3O2 B2648117 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide CAS No. 1436204-41-9

2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide

Cat. No. B2648117
CAS RN: 1436204-41-9
M. Wt: 277.71
InChI Key: OCMLKFSLEFCLAN-UHFFFAOYSA-N
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Description

“2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide” is a complex organic compound that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group, which is a common functional group in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the ethoxy group, the chloro group, and finally the carboxamide group . The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the carboxamide group would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improvement in Synthesis Techniques : Yang-Heon Song (2007) developed an improved synthesis method for a structurally similar compound, demonstrating the potential for optimizing the production of 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide for research and industrial applications Yang-Heon Song (2007).

Potential Anticancer Applications

  • Anticancer Agent Synthesis : C. Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, indicating the potential for derivatives of this compound to serve as anticancer agents C. Temple et al. (1983).

Advanced Material Science

  • Metal-Organic Frameworks (MOFs) : S. Ghosh et al. (2005) described the creation of a 3D metal-organic framework using a compound with a similar pyridine structure, highlighting the utility of pyridine derivatives in constructing novel materials with potential applications in catalysis, gas storage, and separation S. Ghosh et al. (2005).

Antibacterial Properties

  • Synthesis and Antibacterial Activity : H. Egawa et al. (1984) discussed the synthesis and antibacterial activity of compounds structurally related to this compound, indicating the potential for developing new antibacterial agents H. Egawa et al. (1984).

Non-Linear Optical Properties and Molecular Docking

  • Experimental and Computational Studies : R. Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds, revealing insights into their non-linear optical (NLO) properties and potential for anticancer activity through molecular docking analyses R. Jayarajan et al. (2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would likely involve interacting with a specific biological target .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also aim to optimize its synthesis process or investigate its mechanism of action .

properties

IUPAC Name

2-chloro-N-(6-ethoxypyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12-5-3-4-11(16-12)17-13(18)9-6-7-15-10(14)8-9/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMLKFSLEFCLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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